Carbanilic acid, p-(hexyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride Carbanilic acid, p-(hexyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 73025-25-9
VCID: VC18428226
InChI: InChI=1S/C21H34N2O3.ClH/c1-2-3-4-9-17-25-20-12-10-19(11-13-20)22-21(24)26-18-16-23-14-7-5-6-8-15-23;/h10-13H,2-9,14-18H2,1H3,(H,22,24);1H
SMILES:
Molecular Formula: C21H35ClN2O3
Molecular Weight: 399.0 g/mol

Carbanilic acid, p-(hexyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

CAS No.: 73025-25-9

Cat. No.: VC18428226

Molecular Formula: C21H35ClN2O3

Molecular Weight: 399.0 g/mol

* For research use only. Not for human or veterinary use.

Carbanilic acid, p-(hexyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride - 73025-25-9

Specification

CAS No. 73025-25-9
Molecular Formula C21H35ClN2O3
Molecular Weight 399.0 g/mol
IUPAC Name 2-(azepan-1-ium-1-yl)ethyl N-(4-hexoxyphenyl)carbamate;chloride
Standard InChI InChI=1S/C21H34N2O3.ClH/c1-2-3-4-9-17-25-20-12-10-19(11-13-20)22-21(24)26-18-16-23-14-7-5-6-8-15-23;/h10-13H,2-9,14-18H2,1H3,(H,22,24);1H
Standard InChI Key MIIULQYVFZDWRB-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • A p-(hexyloxy)phenyl group, where a hexyloxy chain (O(CH2)5CH3-\text{O}(\text{CH}_2)_5\text{CH}_3) is para-substituted on a benzene ring.

  • A carbamate ester linkage (NHCOO-\text{NHCOO}-) connecting the phenyl group to an ethyl chain.

  • A hexahydro-1H-azepin-1-ium moiety, a seven-membered saturated ring containing a protonated nitrogen atom, which is further associated with a chloride counterion .

The IUPAC name, 2-(azepan-1-ium-1-yl)ethyl N-(4-hexoxyphenyl)carbamate chloride, reflects this arrangement . The SMILES notation, CCCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-], provides a linear representation of the structure, highlighting the connectivity of functional groups .

Stereochemical Considerations

The azepane ring adopts a chair-like conformation, minimizing steric strain. The protonation of the azepane nitrogen at physiological pH enhances solubility and potential ionic interactions with biological targets. The hexyloxy chain’s flexibility may influence membrane permeability, a critical factor in drug design.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC21H35ClN2O3\text{C}_{21}\text{H}_{35}\text{ClN}_{2}\text{O}_{3}
Molecular Weight399.0 g/mol
IUPAC Name2-(azepan-1-ium-1-yl)ethyl N-(4-hexoxyphenyl)carbamate chloride
Canonical SMILESCCCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-]
InChI KeyMIIULQYVFZDWRB-UHFFFAOYSA-N

Synthesis and Preparation

General Synthetic Routes

The synthesis of carbanilic acid derivatives typically involves multi-step reactions:

  • Esterification: Coupling the carboxylic acid group of carbanilic acid with an alcohol (e.g., 2-(hexahydro-1H-azepin-1-yl)ethanol) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Ether Formation: Introducing the hexyloxy group via nucleophilic aromatic substitution, where hexanol reacts with a para-substituted nitrobenzene derivative under basic conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

Optimization Challenges

Key variables affecting yield and purity include:

  • Reaction Temperature: Elevated temperatures (80–100°C) accelerate esterification but may promote side reactions.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve reactant solubility but complicate purification.

  • Catalysts: Acidic or basic catalysts may be employed, though their use risks hydrolyzing the carbamate linkage.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its ionic chloride counterion and polar carbamate group. It is hygroscopic, requiring storage in anhydrous conditions at −20°C .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) at ~3350 cm⁻¹ (carbamate), ν(C=O)\nu(\text{C=O}) at ~1700 cm⁻¹ (ester), and ν(C-O-C)\nu(\text{C-O-C}) at ~1250 cm⁻¹ (ether).

  • NMR: 1H^1\text{H} NMR would show signals for the azepane protons (δ 1.2–2.8 ppm), hexyloxy chain (δ 0.8–1.5 ppm), and aromatic protons (δ 6.8–7.2 ppm).

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
Melting PointNot reported
Solubility in DMSO>10 mM
StabilityHygroscopic; store at −20°C
Predicted LogP~3.2 (indicating lipophilicity)

Pharmacological Research

Bioactivity Insights

Although direct studies on this compound are sparse, structurally related carbamates and azepane derivatives exhibit:

  • Cholinesterase Inhibition: Analogous compounds inhibit acetylcholinesterase (AChE), a target in Alzheimer’s disease therapy.

  • Dopamine Receptor Modulation: Azepane-containing molecules often interact with dopaminergic pathways, suggesting potential antipsychotic applications.

Mechanistic Hypotheses

The protonated azepane nitrogen may facilitate ionic interactions with negatively charged residues in enzyme active sites, while the hexyloxy chain could enhance blood-brain barrier penetration .

Comparative Analysis With Analogues

Table 3: Comparison With Related Compounds

Compound (CAS No.)Molecular FormulaMolecular Weight (g/mol)Key Structural Differences
73025-25-9 C21H35ClN2O3\text{C}_{21}\text{H}_{35}\text{ClN}_{2}\text{O}_{3}399.0Hexyloxy side chain
80171-85-3 C21H33ClN2O3\text{C}_{21}\text{H}_{33}\text{ClN}_{2}\text{O}_{3}413.0o-(Hexyloxymethyl) substitution
CID 43337 C20H32N2O3\text{C}_{20}\text{H}_{32}\text{N}_{2}\text{O}_{3}366.5Pentyloxy side chain

The hexyloxy chain in 73025-25-9 confers greater lipophilicity than the pentyloxy analogue (CID 43337), potentially enhancing tissue penetration . Conversely, the o-(hexyloxymethyl) substitution in 80171-85-3 may sterically hinder target binding compared to the para-substituted derivative .

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